2-((2,4-Dichlorobenzyl)thio)pyrimidine-4,6-diamine
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Overview
Description
2-((2,4-Dichlorobenzyl)thio)pyrimidine-4,6-diamine is a heterocyclic compound that features a pyrimidine ring substituted with a 2,4-dichlorobenzylthio group at the 2-position and amino groups at the 4 and 6 positions. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-Dichlorobenzyl)thio)pyrimidine-4,6-diamine typically involves the reaction of 2,4-dichlorobenzyl chloride with 2-thiopyrimidine-4,6-diamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride by the thiopyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((2,4-Dichlorobenzyl)thio)pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.
Substitution: The chlorine atoms on the benzyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzylthio derivatives.
Scientific Research Applications
2-((2,4-Dichlorobenzyl)thio)pyrimidine-4,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-((2,4-Dichlorobenzyl)thio)pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit DNA synthesis or disrupt cell membrane integrity, resulting in antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 2-((2,4-Dichlorobenzyl)thio)pyrimidine-4,6-diamine
- 2-((2,4-Dichlorobenzyl)thio)-4,6-dimethylpyrimidine
- 2-((2,4-Dichlorobenzyl)thio)-4,6-dihydroxypyrimidine
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,4-dichlorobenzylthio group enhances its lipophilicity and may contribute to its ability to penetrate cell membranes, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C11H10Cl2N4S |
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Molecular Weight |
301.2 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C11H10Cl2N4S/c12-7-2-1-6(8(13)3-7)5-18-11-16-9(14)4-10(15)17-11/h1-4H,5H2,(H4,14,15,16,17) |
InChI Key |
GKECBGQVJDCSRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CSC2=NC(=CC(=N2)N)N |
Origin of Product |
United States |
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